molecular formula C15H24N2 B5621089 N,1-dimethyl-N-(2-methylbenzyl)-4-piperidinamine

N,1-dimethyl-N-(2-methylbenzyl)-4-piperidinamine

Cat. No. B5621089
M. Wt: 232.36 g/mol
InChI Key: NHGQRIDAQKEAHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that aim to introduce or modify specific functional groups to achieve the desired chemical structure. For instance, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime involved the reaction of 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine, characterized by elemental analysis, IR, 1H NMR spectra, and single-crystal X-ray diffraction (Xue Si-jia, 2011).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals detailed information about their geometry, bond lengths, angles, and conformations. For example, the crystal structure of a synthesized compound was found to belong to the monoclinic system, with specific dimensions indicating a nonplanar molecule where the piperidine exhibited a chair conformation. Such analysis provides valuable insights into the compound's molecular geometry and potential reactivity (Xue Si-jia, 2011).

Chemical Reactions and Properties

Chemical reactions involving N,1-dimethyl-N-(2-methylbenzyl)-4-piperidinamine and its derivatives can lead to a wide range of products with diverse properties. The reactivity of such compounds with different reagents under various conditions highlights their chemical versatility and potential for further derivatization. For instance, the reaction of 4-methoxybenzylideneiminium salts with methylamine and dimethylamine on heating results in the replacement of the MeO group by an alkylamino-group, showcasing the compound's reactivity and potential for generating new compounds with distinct properties (A. Blokhin et al., 1990).

Safety and Hazards

The safety data sheet (SDS) for “N,1-dimethyl-N-(2-methylbenzyl)-4-piperidinamine” can provide detailed information on its hazards, handling precautions, and first aid measures . Always follow appropriate safety practices when handling this or any other chemical compound.

properties

IUPAC Name

N,1-dimethyl-N-[(2-methylphenyl)methyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-13-6-4-5-7-14(13)12-17(3)15-8-10-16(2)11-9-15/h4-7,15H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGQRIDAQKEAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)C2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,1-dimethyl-N-(2-methylbenzyl)-4-piperidinamine

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